1-Butanesulfonic acid, ethyl ester

Description

Contextual Significance within Organosulfur Chemistry

Organosulfur chemistry is a vast and diverse area of study, encompassing compounds with carbon-sulfur bonds. wikipedia.org Within this domain, sulfonates, which are esters or salts of sulfonic acids, play a crucial role. wikipedia.org Ethyl esters of alkanesulfonic acids, as a specific subclass, are noted for their utility as alkylating agents. The sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of their importance in synthetic organic chemistry. periodicchemistry.com

The study of these esters contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. researchgate.net Their chemistry is intertwined with that of other key organosulfur functional groups, such as sulfonyl halides and sulfonic anhydrides, which are often used as precursors for the synthesis of sulfonate esters. youtube.com

Overview of Sulfonate Ester Chemistry

Sulfonate esters, with the general formula R-SO₂-OR', are derivatives of sulfonic acids. periodicchemistry.com The stability of the sulfonate anion (R-SO₃⁻) makes it a very weak base and therefore an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com This property is central to the chemical behavior of sulfonate esters.

The synthesis of sulfonate esters typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, or the reaction of an alcohol with a sulfonic anhydride. youtube.com These reactions provide a reliable means of converting a poor leaving group (the hydroxyl group of an alcohol) into a good one (the sulfonate group). periodicchemistry.com The reactivity of the resulting sulfonate ester is influenced by the nature of the alkyl or aryl group attached to the sulfur atom.

Historical Development of Alkanesulfonic Acid Ester Research

The systematic study of sulfonic acids and their derivatives has been ongoing for well over a century. Early research focused on the preparation and basic reactivity of these compounds. For instance, methods for preparing alkanesulfonic acids were developed as early as 1933. chemicalbook.com Over time, the focus expanded to include detailed mechanistic studies of their reactions.

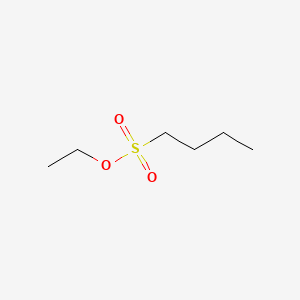

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYFZOBUOWVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178414 | |

| Record name | 1-Butanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-68-7 | |

| Record name | 1-Butanesulfonic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Butanesulfonic Acid, Ethyl Ester

Hydrolytic Stability and Degradation Pathways

The hydrolysis of esters, such as 1-butanesulfonic acid, ethyl ester, is a fundamental reaction that can be catalyzed by either acid or base. wikipedia.org This process involves the cleavage of the ester bond, yielding a carboxylic acid (or its salt) and an alcohol. wikipedia.org The mechanisms of these reactions are well-studied and provide insight into the stability and degradation of the compound under different chemical environments.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of an ester is a reversible process that is essentially the reverse of the Fischer esterification. wikipedia.org For this compound, the reaction with water in the presence of a strong acid catalyst (like hydrochloric acid or sulfuric acid) would yield 1-butanesulfonic acid and ethanol (B145695). wikipedia.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

The mechanism proceeds through several key steps: libretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the sulfonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid. libretexts.orgyoutube.com This protonation makes the sulfonyl sulfur more electrophilic.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethanol molecule is eliminated. libretexts.org

Deprotonation: Finally, a water molecule removes a proton from the sulfonyl group to regenerate the acid catalyst and form the final product, 1-butanesulfonic acid. libretexts.org

Base-Catalyzed Saponification Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. wikipedia.orgmasterorganicchemistry.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) would yield sodium 1-butanesulfonate and ethanol. algoreducation.com

The mechanism of saponification is a two-step addition-elimination process: masterorganicchemistry.comyoutube.com

Nucleophilic Addition of Hydroxide: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl group, forming a tetrahedral intermediate. youtube.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group. masterorganicchemistry.com

Isotope labeling studies have confirmed that the reaction proceeds via this nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the sulfonyl sulfur rather than an Sɴ2 attack on the ethyl group. chemistrysteps.com

Transesterification Reactions Involving this compound

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgyoutube.com In the context of this compound, this would involve reacting it with another alcohol to produce a different ester of 1-butanesulfonic acid and ethanol. The reaction is typically reversible, and driving the equilibrium towards the desired product can be achieved by removing one of the products, often the more volatile alcohol, by distillation. wikipedia.org

The mechanism involves a tetrahedral intermediate formed by the nucleophilic attack of the incoming alcohol on the sulfonyl sulfur. wikipedia.orgyoutube.com

Kinetic Studies of Transesterification Processes

Kinetic studies are crucial for understanding the rate and mechanism of transesterification reactions. These studies often investigate the effects of temperature, catalyst concentration, and reactant molar ratios on the reaction rate. researchgate.netjourneytoforever.org For instance, the transesterification of ethyl acetate (B1210297) with methanol (B129727) has been studied using various acidic ion exchange resins as catalysts. semanticscholar.org The catalytic activity was found to be dependent on the degree of crosslinking of the resin. semanticscholar.org

Kinetic models, such as second-order or pseudo-homogeneous second-order models, are often employed to describe the reaction kinetics. e3s-conferences.orgmdpi.com These models help in determining key parameters like the reaction rate constants and activation energies for both the forward and reverse reactions. journeytoforever.orgmdpi.com

Table 1: Factors Influencing Transesterification Kinetics

| Factor | Description |

| Temperature | Generally, higher temperatures increase the reaction rate. journeytoforever.orgmdpi.com |

| Catalyst Concentration | The reaction rate is typically proportional to the catalyst concentration. researchgate.net |

| Reactant Molar Ratio | An excess of the alcohol reactant is often used to shift the equilibrium towards the products. mdpi.com |

| Mixing | In heterogeneous systems, the reaction can be initially diffusion-controlled, and vigorous mixing is necessary to ensure a high reaction rate. journeytoforever.org |

Role of Ionic Liquids in Transesterification Kinetics

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as effective and environmentally friendly catalysts for transesterification reactions. greenchemistry.ruresearchgate.net These catalysts offer several advantages over traditional acid catalysts like sulfuric acid, including lower corrosivity, negligible vapor pressure, and ease of recycling. greenchemistry.ru

Sulfonic acid-functionalized ionic liquids have shown excellent catalytic activity in esterification and transesterification reactions. researchgate.netmdpi.com For example, 4-(3-methylimidazolium)butanesulfonic acid trifluoromethanesulfonate (B1224126) has been used to catalyze the transesterification of methyl acetate with ethanol, demonstrating higher activity than sulfuric acid. researchgate.net The presence of the sulfonic acid group provides the Brønsted acidity required for catalysis. researchgate.net The anion of the ionic liquid can also significantly influence its catalytic behavior. dntb.gov.ua

Table 2: Examples of Ionic Liquids Used in Transesterification

| Ionic Liquid | Application | Reference |

| 4-(3-methylimidazolium)butanesulfonic acid trifluoromethanesulfonate | Catalyzed transesterification of methyl acetate with ethanol. | researchgate.net |

| 4-(3-methylimidazolium)butanesulfonic acid bis{(trifluoromethyl)sulfonyl}amide | Acid catalyst for transesterification of animal fat. | greenchemistry.ru |

| Triphenylphosphonium butyl sulfonic acid chloride | Compatibilizer for polymer blends via transesterification. | researchgate.net |

Alkylating Properties and Reactivity as Electrophiles

This compound possesses electrophilic properties, primarily due to the electron-withdrawing nature of the sulfonate group. The sulfur atom is electron-deficient and can be attacked by nucleophiles. However, a more significant aspect of its reactivity as an electrophile is its potential to act as an alkylating agent.

The carbon atom of the ethyl group attached to the oxygen is susceptible to nucleophilic attack, particularly in reactions where the butanesulfonate anion can act as a good leaving group. This reactivity is a hallmark of sulfonate esters.

The electrophilicity of a compound is a key determinant of its reactivity towards nucleophiles. nih.gov In the context of this compound, the electrophilic sites are the sulfur atom of the sulfonyl group and the α-carbon of the ethyl group. The reactivity at these sites will depend on the nature of the attacking nucleophile and the reaction conditions. For instance, soft nucleophiles will preferentially react with soft electrophiles. nih.gov The sulfonate ester can be considered a relatively soft electrophile, predisposing it to react with soft nucleophiles like thiolates. nih.gov

The general mechanism for electrophilic aromatic substitution, while not directly involving the ester itself as the primary electrophile, illustrates the principles of electrophilic attack that are fundamental to understanding the reactivity of electrophilic species. youtube.com

Other Significant Reaction Pathways

Beyond more common transformations, the reactivity of this compound can be understood through several other important reaction pathways. These include nucleophilic substitutions, potential rearrangement reactions, and transformations induced by photochemical means.

This compound is a potent alkylating agent, a property derived from the exceptional stability of the butanesulfonate anion, which functions as an excellent leaving group. This stability facilitates nucleophilic substitution reactions at the ethyl group. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) pathway. In this concerted mechanism, a nucleophile attacks the carbon atom of the ethyl group attached to the oxygen, leading to the simultaneous displacement of the butanesulfonate leaving group.

The general scheme for the SN2 reaction of ethyl butanesulfonate with a nucleophile (Nu:) is as follows:

Nu:- + CH3CH2OSO2(CH2)3CH3 → CH3CH2-Nu + CH3(CH2)3SO3-

A variety of nucleophiles can be employed in this reaction, leading to the formation of a diverse range of ethyl-substituted compounds. Common nucleophiles include amines, alkoxides, and carboxylates.

Alkylation of Amines: Primary and secondary amines readily react with ethyl butanesulfonate to yield the corresponding ethylamines. The reaction with ammonia, for instance, can produce a mixture of primary, secondary, and tertiary amines, as the initially formed ethylamine (B1201723) is also nucleophilic and can react further with the alkylating agent. nih.govrsc.orgyoutube.com The reaction with a tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt. nih.gov

Alkylation of Phenoxides: Phenoxides, generated from the deprotonation of phenols, are excellent nucleophiles for the ethylation of the aromatic ring, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com

Alkylation of Carboxylates: Carboxylate anions can react with ethyl butanesulfonate to form ethyl esters. This provides a route to synthesize various ethyl esters from the corresponding carboxylic acids.

The following table summarizes representative nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile (Nu:⁻) | Reagent Example | Product | Product Class |

| Amine | Aniline | N-Ethylaniline | Secondary Amine |

| Phenoxide | Sodium Phenoxide | Ethyl phenyl ether | Ether |

| Carboxylate | Sodium Acetate | Ethyl acetate | Ester |

This table presents illustrative examples of nucleophilic substitution reactions. The reactivity and yield can be influenced by specific reaction conditions such as solvent, temperature, and the nature of the nucleophile.

Rearrangement reactions involving the migration of a functional group within the same molecule are a significant class of organic reactions. The most well-known rearrangement for esters is the Fries rearrangement, which is typically observed with aryl esters under the influence of a Lewis acid catalyst, or the photo-Fries rearrangement, which occurs under photochemical conditions. masterorganicchemistry.comucl.ac.uk These reactions involve the migration of the acyl or sulfonyl group to the aromatic ring.

However, for alkyl alkanesulfonates such as this compound, which lack an aromatic ring directly attached to the sulfonate ester oxygen, the classic Fries or photo-Fries rearrangements are not applicable.

While other types of molecular rearrangements, such as those proceeding through carbocation intermediates, are known in organic chemistry, there is a lack of specific literature evidence to suggest that this compound undergoes significant thermal rearrangement under typical laboratory conditions. The high stability of the butanesulfonate leaving group favors substitution or elimination reactions over rearrangements. Some complex sulfur-containing compounds, like tert-butylsulfinamides, have been observed to undergo thermal rearrangement, but this is not directly analogous to the behavior of a simple alkyl sulfonate.

The photochemical behavior of sulfonate esters has been a subject of study, particularly for aryl sulfonates. The photo-Fries rearrangement is a characteristic photochemical reaction for aryl sulfonates, proceeding through the homolytic cleavage of the aryl-oxygen bond to form a radical pair, which then recombines. ucl.ac.uk

For non-aromatic alkyl sulfonates like this compound, the absorption of ultraviolet light can also induce chemical transformations. The primary photochemical process is expected to be the homolytic cleavage of the weakest bond in the molecule. In the case of ethyl butanesulfonate, this could be either the C-O bond or the S-O bond.

C-O Bond Cleavage: Homolytic cleavage of the ethyl-oxygen bond would generate an ethyl radical and a butanesulfonyloxy radical.

S-O Bond Cleavage: Alternatively, cleavage of the sulfur-oxygen bond would yield a butanesulfonyl radical and an ethoxy radical.

The subsequent reactions of these radical intermediates would depend on the reaction conditions, such as the solvent and the presence of other reactive species. In the absence of specific studies on the photolysis of ethyl butanesulfonate, its precise photochemical pathway and product distribution remain an area for further investigation. Studies on related arylazo sulfonates have shown that the solvent can play a crucial role in determining whether the reaction proceeds through a radical or an ionic mechanism.

Advanced Applications in Organic Synthesis and Materials Science

Role as Intermediates in Complex Organic Synthesis

As a chemical intermediate, 1-butanesulfonic acid, ethyl ester serves as a foundational component for constructing more elaborate molecules. acsgcipr.org Its utility stems from its identity as both a building block and a reactive agent for forming specific chemical bonds.

In the realm of organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. researchgate.netdntb.gov.ua this compound functions as such a building block by providing a four-carbon butylsulfonyl group and a reactive ethyl group. Chemists can incorporate this molecule into a synthetic pathway to introduce these specific fragments into a target molecule, which may be a pharmaceutical or another specialty chemical. nih.govnih.gov The process often involves leveraging the ethyl group for further reactions while the butanesulfonate portion can either remain in the final structure or be modified.

A significant application of this compound is its role as an ethylating agent, particularly in the formation of carbon-sulfur (C-S) bonds. The creation of thioethers, which are motifs present in many biologically active compounds, is a prime example. chemrevlett.comacsgcipr.org In these reactions, the butanesulfonate group functions as an excellent leaving group.

The synthesis of a thioether using this reagent typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. acsgcipr.org In this process, a sulfur-based nucleophile, such as a thiol (R-SH) or its conjugate base, a thiolate anion (R-S⁻), attacks the electrophilic ethyl carbon of this compound. This attack displaces the butanesulfonate anion, resulting in the formation of a new C-S bond and yielding an ethyl thioether (R-S-CH₂CH₃). acsgcipr.org The stability of the resulting butanesulfonate anion makes this a thermodynamically favorable process.

Utility in Polymer Chemistry and Materials Science

The distinct properties of this compound extend into materials science, where it is used in the synthesis and modification of polymers.

Research has demonstrated the use of sulfonic acid ethyl esters as monomeric units in specialized polymerization techniques. For instance, linear ethylene (B1197577) copolymers containing precisely spaced sulfonic acid ethyl ester groups have been synthesized through acyclic diene metathesis (ADMET) polycondensation. google.com In these precision polymers, the ester group is placed at regular intervals along the polyethylene (B3416737) backbone, allowing for the creation of highly ordered materials. google.com Subsequent hydrolysis of the ester groups can yield ionomers with tailored morphologies, differing significantly from conventional clustered ionic polyolefins. google.com

Furthermore, related monomers like styrene (B11656) sulfonate ethyl ester have been used to create polymer brushes via atom transfer radical polymerization (ATRP). ama.com.az This "grafting-from" technique allows for the growth of well-defined polymer chains from a surface, a method that avoids issues common to the post-polymerization modification of polymers. ama.com.az

The molecular structure of this compound, featuring a hydrophobic alkyl tail and a polar sulfonate head, imparts amphiphilic character. nih.gov This property is characteristic of surfactants and other functional additives. While direct documentation of this compound as a polymer additive is limited, analogous alkyl ester sulfonates are widely used as surfactants in cleansing products. adeka.co.jp In materials science, such structures can be incorporated into polymers as additives to modify surface properties, enhance dye uptake, or act as antistatic agents. Other related sulfonate compounds, such as alkyl phenolsulfonates, have been developed as multifunctional additives for motor oils, where they provide dispersing and anti-corrosion properties.

Applications in Agrochemical Research (Chemical Intermediate Focus)

In the field of agrochemical research, the development of effective and safe pesticides, herbicides, and fungicides often involves complex, multi-step synthetic processes. Intermediates are the crucial "semi-finished" products used as the starting point for these syntheses, allowing for more cost-effective and efficient manufacturing.

This compound is utilized as a key chemical intermediate in the production of various agrochemicals. nih.gov It serves as a building block in the synthesis of the final active ingredients, which are often complex organic molecules. Its role is to provide specific structural components to the target agrochemical molecule through controlled chemical reactions. By starting from a more advanced intermediate like ethyl butanesulfonate, researchers can streamline the synthetic route to novel and effective agricultural products.

Contributions to Surfactant Chemistry (Structural Basis)

The role of this compound, also known as ethyl butanesulfonate, in surfactant chemistry is fundamentally dictated by its molecular architecture. Like all surfactants, it is an amphiphilic molecule, containing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is the basis for its ability to accumulate at interfaces, such as the boundary between water and oil, and to self-assemble into structures like micelles, thereby reducing surface and interfacial tension.

The structural components of ethyl butanesulfonate that contribute to its surfactant properties are:

Hydrophobic Tail: The butyl group (-C4H9) serves as the hydrophobic, or lipophilic, part of the molecule. This nonpolar alkyl chain has a low affinity for water and a high affinity for nonpolar substances like oils and other organic compounds.

Hydrophilic Head: The ethyl sulfonate group (-SO3CH2CH3) constitutes the hydrophilic head. The sulfonate group is highly polar and can engage in strong dipole-dipole interactions and hydrogen bonding with water molecules, rendering this part of the molecule water-soluble. The presence of the ethyl ester linkage modifies the polarity and steric bulk of the head group compared to a simple sulfonate salt.

Research into sulfonated alkyl esters has highlighted their unique chemical structures that aim to combine the advantages of both ester-based and sulfonate-based surfactants in a single compound. guidechem.com These surfactants have shown good performance in reducing interfacial tension across a wide range of conditions. guidechem.com

While specific detailed research findings on the surfactant properties of this compound are not extensively documented in publicly available literature, data for structurally related short-chain alkyl sulfonates can provide insights into its expected behavior. Anionic surfactants, including alkyl sulfonates, are known for their use in detergents, household cleaning products, and cosmetics. tandfonline.com

The table below presents typical surfactant properties for a related secondary alkyl sulfonate, which can serve as a reference for understanding the potential characteristics of ethyl butanesulfonate.

Table 1: Surfactant Properties of a Representative Secondary Alkyl Sulfonate

| Property | Value | Reference |

|---|---|---|

| Krafft Point | 26 °C | guidechem.com |

| Critical Micelle Concentration (CMC) | 2.93 x 10⁻³ mol/L | guidechem.com |

The Krafft point indicates the temperature above which the surfactant's solubility becomes sufficient for micelle formation. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to aggregate into micelles, and a lower CMC value generally indicates a more efficient surfactant. The surface tension at the CMC (γcmc) reflects the minimum surface tension that can be achieved with that surfactant. Studies have shown that for alkyl sulfonates, the interaction with other molecules, such as polymers, can be influenced by the specific structure of the head group. dss.go.th

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Butanesulfonic Acid, Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationsci-hub.sersc.org

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Butanesulfonic acid, ethyl ester. Analysis of proton and carbon spectra allows for the complete assignment of its structure.

The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons in the ethyl and butyl groups. The chemical shift (δ) is influenced by the proximity to the electron-withdrawing sulfonate group. Protons closer to the sulfur atom (α-protons) are shifted further downfield.

The ethyl group exhibits a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) protons (-O-CH₂-) are coupled to the three protons of the methyl group, resulting in a quartet. The methyl protons (-CH₃) are coupled to the two methylene protons, appearing as a triplet. Similarly, the butyl chain protons show distinct multiplets, with the methylene group attached to the sulfur atom appearing at the most downfield position within the butyl chain.

Predicted ¹H NMR Spectral Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₃-CH₂-CH₂-CH₂-SO₂- | 0.95 | Triplet | 3H | ~7.4 |

| CH₃-CH₂-CH₂-CH₂-SO₂- | 1.48 | Sextet | 2H | ~7.5 |

| CH₃-CH₂-CH₂-CH₂-SO₂- | 1.85 | Quintet | 2H | ~7.7 |

| CH₃-CH₂-CH₂-CH₂-SO₂- | 3.15 | Triplet | 2H | ~7.8 |

| -O-CH₂-CH₃ | 4.30 | Quartet | 2H | ~7.1 |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of this compound. Similar to ¹H NMR, carbons closer to the electronegative sulfonate group are deshielded and appear at a higher chemical shift (downfield). libretexts.orgdocbrown.info

Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-CH₂-CH₂-SO₂- | ~13.5 |

| CH₃-C H₂-CH₂-CH₂-SO₂- | ~21.5 |

| CH₃-CH₂-C H₂-CH₂-SO₂- | ~25.0 |

| CH₃-CH₂-CH₂-C H₂-SO₂- | ~51.0 |

| -O-C H₂-CH₃ | ~68.0 |

To confirm the assignments from 1D NMR spectra, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the adjacent protons within the butyl chain (H-1' to H-2', H-2' to H-3', H-3' to H-4') and within the ethyl group (H-1'' to H-2''), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, HMBC would show a correlation between the methylene protons of the ethyl group (-O-CH₂-) and the carbon of the adjacent methyl group, as well as correlations between the α-methylene protons of the butyl chain and the carbons of the ethyl group through the sulfonate bridge, confirming the ester linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysissci-hub.sechemicalbook.com

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and characteristic. docbrown.infolibretexts.org The C-O and S-O single bond stretches also provide key diagnostic peaks.

Raman spectroscopy is also effective for characterizing alkyl sulfonates. acs.orgacs.orgresearchgate.netresearchgate.net It is particularly sensitive to the symmetric vibrations of the sulfonate group and the C-S bond stretch, which may be weak in the IR spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2975 | 2850-2975 | Medium-Strong |

| S=O | Asymmetric Stretch | ~1350 | ~1350 | Strong |

| S=O | Symmetric Stretch | ~1175 | ~1175 | Strong |

| C-O-S | Stretching | 1000-1050 | 1000-1050 | Strong |

| S-O | Stretching | 800-900 | 800-900 | Medium |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysisrsc.orgnih.gov

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular weight of this compound is 166.24 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 166.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Cleavage of bonds adjacent to the sulfonate group is a common pathway. libretexts.orglibretexts.orgpharmacy180.com Key fragmentation patterns include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or an ethyl radical (•CH₂CH₃, 29 Da). Further fragmentation of the butyl chain also occurs. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 166 | [CH₃(CH₂)₃SO₂OCH₂CH₃]⁺ (Molecular Ion) |

| 137 | [M - 29]⁺ (Loss of •CH₂CH₃) |

| 121 | [M - 45]⁺ (Loss of •OCH₂CH₃) |

| 109 | [CH₃(CH₂)₃SO₂]⁺ (Cleavage of S-O bond) |

| 93 | [HSO₃CH₂CH₃]⁺ (Rearrangement and cleavage) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. researchgate.net Alkyl sulfonates are a class of potential genotoxic impurities (GTIs) in pharmaceutical products, and GC-MS provides the necessary sensitivity and selectivity for their trace-level analysis. nih.govjapsonline.com

In a typical GC-MS analysis, the compound is first separated from the sample matrix on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. For quantitative analysis of trace impurities, highly sensitive techniques such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are often employed. sci-hub.sesigmaaldrich.com These methods involve monitoring only specific, characteristic fragment ions of the target analyte, which significantly reduces background noise and enhances the limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the determination of sulfonate esters, including this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.

Research on analogous sulfonate esters has demonstrated the effectiveness of LC-MS for detecting and quantifying these compounds, often considered potential genotoxic impurities (PGIs), at very low levels. nih.gov The choice of ionization source is a critical parameter in method development. While electrospray ionization (ESI) can be used, it may lead to the formation of various adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), which can diminish sensitivity and reproducibility. nih.gov

Atmospheric pressure chemical ionization (APCI) has been shown to be a more robust ionization technique for certain sulfonate esters. nih.gov In the negative ion mode, APCI can generate stable precursor ions, such as the [M-alkyl]⁻ ion, which are ideal for selective reaction monitoring (SRM) in tandem mass spectrometry (MS/MS). This approach significantly lowers the limits of detection. nih.gov For instance, a method for related compounds achieved detection limits in the range of 2-4 ng/mL. nih.gov

A typical LC-MS/MS method for a related sulfonic acid derivative utilized a C8 column with a mobile phase consisting of 0.05% (v/v) formic acid in water and acetonitrile (B52724) in an isocratic composition (90:10 v/v). researchgate.net Such methodologies can be adapted for the specific analysis of this compound.

Table 1: Illustrative LC-MS/MS Parameters for Sulfonate Ester Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5.0 µm) researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile researchgate.net |

| Gradient | Optimized for separation of the target analyte from impurities |

| Flow Rate | 0.4 - 0.8 mL/min researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Polarity | Positive or Negative Ion Mode |

| MS Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) nih.govresearchgate.net |

| Source Temperature | ~325°C researchgate.net |

| Capillary Voltage | ~4000 V researchgate.net |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity and performing quantitative analysis of this compound. High-performance liquid chromatography and gas chromatography are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like sulfonate esters. Reversed-phase HPLC is commonly utilized, where the compound is separated based on its hydrophobicity.

While specific HPLC methods for this compound are not extensively detailed in public literature, methods for related compounds provide a strong foundation. For example, the analysis of other esters often involves a C18 column with a mobile phase of acetonitrile and water, sometimes with an acid additive like formic or phosphoric acid to improve peak shape. sielc.com For UV detection, the wavelength is selected based on the chromophore of the molecule. Since alkyl sulfonates lack a strong chromophore, derivatization might be necessary for high-sensitivity UV detection, or more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers can be used.

The sodium salt of 1-butanesulfonic acid is itself used as an ion-pairing reagent in reversed-phase HPLC to aid in the separation of charged analytes like peptides and proteins. lichrom.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds such as this compound. It offers high resolution and sensitivity, making it suitable for identifying and quantifying the compound, especially as a potential impurity in pharmaceutical substances. shimadzu.com

A typical GC-MS analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. glsciences.com The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. A common stationary phase is a 5% phenyl methyl siloxane. glsciences.comnih.gov Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for definitive identification. restek.com

For trace-level quantification of genotoxic impurities like sulfonate esters, GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. glsciences.comnih.gov

Table 2: Typical GC-MS Operating Conditions for Sulfonate Ester Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or similar nih.gov |

| Column | InertCap 5MS or equivalent (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm df) glsciences.comnih.gov |

| Carrier Gas | Helium glsciences.com |

| Injection Mode | Splitless glsciences.com |

| Inlet Temperature | 250°C glsciences.com |

| Oven Program | 40°C (hold 5 min), ramp at 10°C/min to 280°C glsciences.com |

| MS System | Mass Spectrometer (e.g., Shimadzu GCMS-TQ8050, Agilent 5975C) shimadzu.comnih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | SCAN or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) glsciences.com |

| Interface Temperature | 280°C glsciences.com |

Solid-Phase Microextraction (SPME) for Sample Preparation

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating analytes from a sample matrix prior to chromatographic analysis. nih.govresearchgate.net It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition from the sample matrix into the fiber coating. rsc.org

SPME is particularly advantageous for determining trace levels of sulfonate esters in complex matrices like active pharmaceutical ingredients (APIs). nih.gov The technique can be coupled with both GC-MS and HPLC. For GC analysis, the analytes are thermally desorbed from the fiber in the hot injector port of the gas chromatograph. rsc.org

Factors influencing the extraction efficiency of SPME include the choice of fiber coating, extraction time, temperature, and sample pH. nih.gov Recent advancements include electro-enhanced SPME (EE-SPME), where an applied potential enhances the extraction efficiency for certain analytes. dphen1.com The use of SPME offers significant advantages over traditional liquid-liquid extraction methods, including simplicity, reduced solvent consumption, and the ability to automate the process. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butanesulfonic acid, sodium salt |

| Acetonitrile |

| Formic acid |

| Helium |

| Phosphoric acid |

Theoretical and Computational Studies of Ethyl Esters of Alkanesulfonic Acids

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and provide a framework for understanding the behavior of molecular systems. smu.edu These calculations are instrumental in preparing and analyzing molecular geometries to gain insights into electronic properties, bonding patterns, molecular orbitals, and vibrational modes. smu.edu

The electronic structure of a molecule dictates its fundamental chemical properties. For ethyl esters of alkanesulfonic acids, quantum chemical calculations can elucidate the distribution of electrons within the molecule, identify the nature of the chemical bonds, and analyze the molecular orbitals. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Computational methods can be used to calculate various electronic properties. For instance, the analysis of molecular orbitals (HOMO and LUMO) helps in predicting the sites of electrophilic and nucleophilic attack. The calculated charge distribution can reveal the polarity of different bonds within the molecule, such as the S-O and O-C bonds in the sulfonate group, which influences the molecule's interaction with other polar molecules and its behavior in chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgbyjus.com These different arrangements are known as conformers or conformational isomers. libretexts.org For a molecule like 1-butanesulfonic acid, ethyl ester, which has several rotatable single bonds, a multitude of conformations are possible.

Computational methods are employed to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles. researchgate.net This process identifies the various stable conformers, which correspond to energy minima on the PES, and the transition states that connect them. researchgate.netlibretexts.org The relative energies of these conformers determine their population at a given temperature. For example, in a study of ethyl methyl sulfone, a related compound, three energy minima were identified, corresponding to different rotational positions of the ethyl group. researchgate.net The most stable conformer is typically the one with the least steric hindrance, where bulky groups are positioned as far apart as possible. byjus.com

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) |

| Anti | 180 | 0 |

| Gauche | 60 | Higher than Anti |

| Eclipsed | 0 | Highest Energy |

| This interactive table showcases the typical relative energy differences between anti, gauche, and eclipsed conformers. The anti-conformation is generally the most stable due to minimized steric hindrance. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. sciepub.com By mapping the potential energy surface, chemists can understand how reactants are transformed into products, including the identification of short-lived intermediates and high-energy transition states. longdom.org

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. libretexts.orglongdom.org Its fleeting nature makes direct experimental observation challenging. nih.gov Computational chemistry allows for the precise location and characterization of these transition states. visualizeorgchem.com

The process involves optimizing the geometry of a guess structure to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. libretexts.orgvisualizeorgchem.com Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. longdom.org

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a molecular system as a function of its geometric parameters. longdom.org For a chemical reaction, the PES provides a complete map of all possible pathways from reactants to products. sciepub.comlongdom.org

Computational methods are used to calculate the energy of the system at numerous points, creating a detailed landscape. sciepub.com The minimum energy path (MEP) on this surface represents the most likely reaction pathway. sciepub.com By analyzing the PES, researchers can identify all stable intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. sciepub.comlongdom.org Contour maps are often used to visualize the PES, showing the energy changes as a function of key geometric variables, such as bond lengths or dihedral angles. researchgate.net

Structure-Reactivity Relationship Prediction

A central goal of computational chemistry is to predict how the structure of a molecule influences its reactivity. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can establish quantitative structure-reactivity relationships (QSRRs).

For ethyl esters of alkanesulfonic acids, computational studies can explore how changes in the alkyl chain length or the introduction of substituents affect the electronic properties and, consequently, the reactivity of the sulfonate group. For example, calculations can predict how the electrophilicity of the sulfur atom or the leaving group ability of the sulfonate anion changes with structural modifications. These predictions can guide the design of new compounds with desired reactivity for specific applications, such as in organic synthesis or materials science. researchgate.net

Environmental and Green Chemistry Perspectives in Sulfonic Acid Ester Research

Sustainable Synthesis of Sulfonic Esters

Traditional methods for synthesizing sulfonic esters often rely on the esterification of sulfonyl chlorides. However, this approach has significant drawbacks, including the hazardous nature of sulfonyl chlorides, their limited functional group tolerance, poor stability, and challenges in storage and handling. who.int In response, several more sustainable and "green" synthetic strategies have been developed.

One innovative approach involves a visible-light-induced multicomponent reaction of arylazo sulfones and alcohols. who.int This method uses light as a sustainable energy source to generate radical species, enabling the formation of sulfonic esters in high yields under mild conditions. who.int It successfully accommodates a variety of alcohols, from simple primary alcohols like ethanol (B145695) and n-butanol to more complex structures like benzyl (B1604629) alcohol and cyclohexanol. who.int The scalability of this photochemical method has been demonstrated, offering a viable and less hazardous alternative to traditional protocols. who.int

Another green alternative avoids the use of sulfur dioxide (SO2) and chlorine gas (Cl2), which are common in conventional sulfoxidation and sulfochlorination processes and pose significant environmental pollution risks. nih.gov A method utilizing the addition of sodium bisulfite (NaHSO3) to α-olefins, with a catalyst like azodiisobutyronitrile, has proven effective, achieving high yields in a simple and safe manner. nih.govresearchgate.net Furthermore, the use of polymer-bound reagents, such as solid-phase bound triazenes, offers an efficient and selective route to sulfonic esters from sulfonic acids or their salts. researchgate.netmdpi.com This technique often yields products of high purity (>95%) without needing additional purification steps and avoids issues like racemization that can occur with sulfonyl chloride-based methods. researchgate.netmdpi.com

These modern synthetic strategies represent a significant move towards more environmentally benign production of sulfonic acid esters.

Table 1: Comparison of Synthetic Methods for Sulfonic Esters

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional Esterification | Sulfonyl Chlorides, Alcohol, Base | Varies | Established method | Hazardous reagents, poor stability, by-products | who.int |

| Visible-Light Induced Reaction | Arylazo Sulfones, Alcohol, DABSO, CuI, HCl | Visible light | Sustainable energy source, high yields, mild conditions | May require specific photochemical equipment | who.int |

| NaHSO3 Addition | α-Olefin, NaHSO3, Catalyst | Thermal (e.g., 83°C) | Avoids SO2 and Cl2, simple, safe | Primarily for secondary alkyl sulfonates | nih.govresearchgate.net |

| Polymer-Bound Reagents | Sulfonic Acid/Salt, Polymer-Bound Triazene | Varies | High purity, no racemization, simplified purification | Requires synthesis of the polymer-bound reagent | researchgate.netmdpi.com |

Abiotic Degradation Pathways in Environmental Contexts (Academic Focus)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For sulfonic acid esters like ethyl 1-butanesulfonate, the primary abiotic degradation pathways in the environment are hydrolysis and photo-oxidation.

Hydrolysis in Aqueous Environments

Hydrolysis, or "splitting with water," is a critical degradation pathway for esters in aquatic environments. mdpi.commdpi.com The reaction involves the cleavage of the ester bond, yielding the corresponding sulfonic acid and alcohol. For ethyl 1-butanesulfonate, this would result in 1-butanesulfonic acid and ethanol. mdpi.com

The rate and mechanism of hydrolysis are highly dependent on several factors, particularly pH, temperature, and the concentration of water. nih.govenovatia.comresearchgate.net

A crucial finding from detailed kinetic studies is that sulfonate esters are unlikely to form, even at trace levels, if any sulfonic acid present in a system is neutralized by even a slight excess of base. researchgate.netitrcweb.org This highlights the importance of pH control in preventing the formation and persistence of these esters.

Table 2: Factors Influencing the Hydrolysis of Sulfonic Acid Esters

| Factor | Effect on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| Low pH (Acidic) | Increases rate (Acid Catalysis) | Protonation of the ester oxygen makes the carbonyl carbon more electrophilic. | mdpi.com |

| High pH (Basic) | Increases rate (Base-Mediated) | Nucleophilic attack by hydroxide ion (OH-) on the carbonyl carbon. | mdpi.comcopernicus.org |

| High Water Concentration | Increases rate / Suppresses formation | Water acts as the nucleophile and promotes the degradation reaction. | nih.govresearchgate.net |

| High Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed faster. | enovatia.com |

Photo-oxidation in Atmospheric and Aqueous Phases

Photo-oxidation involves the degradation of a chemical initiated by light. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other light-activated species in the environment, such as hydroxyl radicals (•OH), initiate the breakdown. researchgate.netmdpi.com

While specific data on the photo-oxidation of ethyl 1-butanesulfonate is limited, general principles for organic compounds can be applied. In aqueous environments, the photocatalytic oxidation of organic pollutants is often driven by hydroxyl radicals generated on the surface of semiconductor particles like titanium dioxide (TiO2) when irradiated with UV light. nih.govmdpi.com These highly reactive radicals can attack organic molecules, leading to their mineralization into carbon dioxide and water. nih.govmdpi.com The degradation of some sulfonamide compounds has been shown to proceed via •OH attack on aromatic rings or the sulfonamide bond. nih.gov

In the atmosphere, volatile organic compounds can also be degraded by hydroxyl radicals. researchgate.net While some per- and polyfluoroalkyl substances (PFAS), which can contain sulfonate groups, are known to be transported through the atmosphere, they are also known for their extreme persistence and resistance to typical environmental degradation processes. nih.govresearchgate.net For example, perfluorooctane (B1214571) sulfonate (PFOS) is not known to transform under ambient environmental conditions. nih.gov However, non-fluorinated alkyl sulfonates are not expected to share this high level of persistence. Studies on linear alkylbenzene sulfonates (LAS) show they are susceptible to degradation, although this is primarily biological. brandeis.eduresearchgate.net The degradation of some fluorotelomer sulfonamides under UV light has been observed, proceeding through both direct and indirect photolysis, potentially involving hydroxyl and superoxide (B77818) radicals. researchgate.netacs.org

The susceptibility of ethyl 1-butanesulfonate to photo-oxidation would depend on its ability to absorb UV light and its reactivity with photochemically generated oxidants. The alkyl chain is a likely site for initial attack by hydroxyl radicals.

Life Cycle Assessment Methodologies for Sulfonate Esters

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. For a chemical like ethyl 1-butanesulfonate, this would encompass raw material extraction, chemical synthesis, use, and end-of-life disposal. The framework for conducting an LCA is defined by the International Organization for Standardization (ISO) in standards 14040 and 14044.

An LCA study consists of four main phases:

LCA studies have been performed on related sulfonate-based surfactants, such as methyl ester sulphonates (MES) and linear alkylbenzene sulfonate (LAS). itrcweb.orgnih.gov For example, an LCA of palm-based MES identified that the production of methyl ester, steam, and methanol (B129727) were the main contributors to environmental impacts, with the most significant impact categories being fossil fuels, respiratory inorganics, and climate change. researchgate.net Such studies provide valuable benchmarks and highlight opportunities for environmental improvement, such as switching to renewable energy sources, which was shown to reduce the GWP of LAS production significantly. nih.gov

Table 3: Phases of a Life Cycle Assessment (LCA) Methodology

| Phase | Description | Key Activities | Reference |

|---|---|---|---|

| 1. Goal and Scope Definition | Defining the purpose, functional unit, and system boundaries of the assessment. | Set purpose, define product system, establish "cradle-to-gate" or "cradle-to-grave" scope. | |

| 2. Life Cycle Inventory (LCI) | Quantifying all energy and material inputs and outputs for the system. | Data collection on raw materials, energy use, emissions, and waste generation. | researchgate.net |

| 3. Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts based on the LCI data. | Classify emissions into categories (e.g., GWP), characterize potential impacts using scientific models. | researchgate.net |

| 4. Interpretation | Analyzing the results to provide conclusions, identify hotspots, and make recommendations. | Identify significant environmental issues, evaluate completeness, and report findings. | researchgate.net |

Future Research Directions in 1 Butanesulfonic Acid, Ethyl Ester Chemistry

Development of Novel Catalytic Systems

The synthesis of 1-Butanesulfonic acid, ethyl ester, and its derivatives is a cornerstone of its utility. Future research is increasingly focused on developing innovative catalytic systems that offer greener, more efficient, and highly selective manufacturing processes. A promising avenue lies in the exploration of heterogeneous geminal atom catalysts (GACs). nus.edu.sg These catalysts, which can feature dual metal ion cores, have demonstrated the potential for high stability and reusability over multiple reaction cycles, significantly reducing waste and the risk of metal contamination. nus.edu.sg Research into GACs for sulfonate ester synthesis could lead to processes with a significantly lower carbon footprint compared to conventional methods. nus.edu.sg

Furthermore, the development of porous organic polymer catalysts bearing multiple functional sites, such as both phosphate (B84403) and sulfonic acid groups, presents another exciting frontier. upgris.ac.id These materials can be designed to create specific microenvironments that facilitate the desired esterification reactions with high efficiency. The focus will be on designing catalysts that are not only highly active but also easily separable and recyclable, aligning with the principles of sustainable chemistry.

Exploration of Undiscovered Reaction Pathways

While this compound is known for its role as an alkylating agent, there remains a vast, underexplored landscape of potential chemical transformations. nih.govoncohemakey.com Future research will likely delve into new reaction pathways where the ethyl butanesulfonate moiety can be strategically employed to construct complex molecular architectures. This includes its potential use in novel cross-coupling reactions, where the sulfonate group can act as a leaving group under specific catalytic conditions. nus.edu.sg

The investigation into its reactivity with a wider range of nucleophiles and under unconventional reaction conditions, such as those facilitated by mechanochemistry or photochemistry, could unveil new synthetic methodologies. Researchers are also interested in its potential as a monomer or chain-transfer agent in polymerization reactions, opening doors to new classes of functional polymers. The fundamental study of its reaction kinetics and mechanisms under various conditions will be crucial for unlocking these new pathways. researchgate.net

Advanced Materials Applications and Functionalization

The unique chemical properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities. A significant area of future research will be its use in the functionalization of polymers. By incorporating the butanesulfonate group into polymer chains, it is possible to impart specific properties such as improved thermal stability, altered solubility, and enhanced conductivity. acs.org

For instance, the introduction of sulfonic acid groups, which can be derived from the hydrolysis of esters like ethyl butanesulfonate, is a key strategy for creating proton-conducting membranes for fuel cells. acs.org Research will focus on controlling the degree and location of functionalization to fine-tune the material's properties for specific applications. mdpi.com This includes the development of "smart" polymers that respond to external stimuli, and advanced coatings with specialized surface properties. The ability to precisely engineer macromolecules with functional end-groups using reagents like ethyl butanesulfonate is a powerful tool for creating novel soft materials with unique rheological properties. researchgate.net

Integration with Flow Chemistry and Automation Technologies

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and flow chemistry is at the forefront of this transformation. The integration of this compound chemistry with flow reactors and automated systems presents a significant opportunity for process intensification. researchgate.netresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for highly reactive intermediates. researchgate.netnih.gov

Future research will focus on developing robust and scalable flow processes for the synthesis and subsequent reactions of ethyl butanesulfonate. vapourtec.com This will involve the design of specialized microreactors, the integration of real-time analytical techniques for process monitoring and control, and the development of automated platforms for high-throughput reaction optimization and library synthesis. researchgate.netvapourtec.com The ability to perform multi-step syntheses in a continuous and automated fashion will accelerate the discovery and development of new molecules derived from this versatile building block. nih.gov

Enhanced Computational Modeling and Machine Learning in Prediction

The synergy between experimental chemistry and computational modeling is becoming increasingly vital. In the context of this compound, advanced computational techniques are set to play a pivotal role in accelerating research and development. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules involving the butanesulfonate group. patsnap.commdpi.com This understanding is crucial for designing more efficient catalytic systems and predicting novel reaction pathways.

Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing area of interest. nih.gov By training ML models on large datasets of chemical reactions and material properties, it will be possible to predict the outcomes of reactions involving ethyl butanesulfonate with increasing accuracy. patsnap.comresearchgate.net These predictive models can be used to screen for optimal reaction conditions, design new materials with desired properties, and even suggest novel synthetic routes. nih.govarxiv.org The integration of ML with automated flow chemistry systems could create a closed-loop discovery platform where new hypotheses are computationally generated, experimentally tested, and the results are used to refine the predictive models in a continuous cycle.

Q & A

What are the standard synthetic routes for preparing 1-butanesulfonic acid, ethyl ester, and how can purity be optimized?

The synthesis typically involves esterification of 1-butanesulfonic acid with ethanol under acid catalysis. A common precursor, sodium 1-butanesulfonate, is reacted with ethyl chloride or via transesterification using ethylating agents. Purification methods include vacuum distillation (for low-boiling-point impurities) and recrystallization using polar aprotic solvents like acetonitrile . For high-purity grades (>97%), column chromatography with silica gel or activated carbon treatment is recommended to remove sulfonic acid byproducts .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm ester linkage formation (e.g., ethyl group triplet at ~1.2 ppm for CH₃ and quartet at ~4.1 ppm for CH₂ in ¹H NMR) and sulfonic acid backbone integrity .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 210 nm resolves ester derivatives from unreacted sulfonic acid salts .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects molecular ions [M-H]⁻ at m/z 181.2 (C₆H₁₃O₃S⁻) for qualitative confirmation .

How can environmental persistence of 1-butanesulfonic acid derivatives be assessed, and what detection limits are achievable?

Perfluorobutanesulfonic acid (PFBS, a fluorinated analog) detection in environmental samples (e.g., groundwater) uses solid-phase extraction followed by LC-MS/MS, achieving limits of quantification (LOQ) as low as 0.1 ng/L . For non-fluorinated derivatives like ethyl esters, gas chromatography with sulfur chemiluminescence detection (GC-SCD) is preferred, with LOQ ~10 ng/L. Stability studies in aqueous matrices (pH 4–9) show hydrolytic half-lives >30 days, suggesting moderate environmental persistence .

What experimental strategies resolve discrepancies in reported degradation rates of 1-butanesulfonic acid esters?

Contradictions in degradation data (e.g., hydrolysis rates) often arise from matrix effects (e.g., ionic strength, dissolved organic matter). Controlled studies should:

- Use isotopically labeled analogs (e.g., deuterated esters) to track degradation pathways .

- Employ kinetic modeling (pseudo-first-order) under standardized conditions (e.g., OECD Guideline 111) .

- Validate methods via interlaboratory comparisons using certified reference materials .

How can reaction conditions be optimized for synthesizing this compound via transesterification?

Central composite design (CCD) is effective for optimizing variables (temperature, molar ratio, catalyst concentration). For example:

- Catalyst: Sulfuric acid (0.5–2.0 mol%) yields >90% conversion at 80°C .

- Solvent-Free Systems: Reduce side reactions (e.g., sulfonic acid decomposition) by using excess ethanol as both reactant and solvent .

- Kinetic Monitoring: In-situ FTIR tracks ester carbonyl peak (1740 cm⁻¹) to determine reaction endpoints .

What analytical challenges arise in quantifying trace-level 1-butanesulfonic acid ethyl ester in biological matrices?

Matrix interference (e.g., phospholipids in serum) necessitates cleanup steps:

- Liquid-Liquid Extraction (LLE): Use dichloromethane:isopropanol (3:1) for high recovery (>85%) .

- Derivatization: Convert esters to volatile trimethylsilyl (TMS) derivatives for GC-MS analysis, improving sensitivity .

- Internal Standards: Deuterated ethyl esters (e.g., d₉-1-butanesulfonyl chloride derivatives) correct for ion suppression in MS .

How do structural modifications (e.g., fluorination) impact the physicochemical properties of 1-butanesulfonic acid esters?

Perfluorination (e.g., nonafluoro derivatives) increases hydrophobicity (log P from 1.2 to 3.8) and thermal stability (decomposition temperature from 150°C to >300°C) . However, fluorinated analogs exhibit stronger adsorption onto organic-rich soils (Kd = 450 L/kg vs. 25 L/kg for non-fluorinated esters), complicating environmental remediation .

What computational methods predict the reactivity of 1-butanesulfonic acid esters in nucleophilic substitution reactions?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates activation energies for SN2 mechanisms. For ethyl esters, the sulfonate group’s electron-withdrawing effect lowers the energy barrier (~15 kcal/mol) compared to alkyl sulfonates (~20 kcal/mol), favoring nucleophilic attack at the ethyl carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.